molecular formula C18H19N3O4S B2693653 N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286711-60-1

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2693653
CAS No.: 1286711-60-1
M. Wt: 373.43
InChI Key: WHYJNBOHKNZDQC-UHFFFAOYSA-N
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Description

Historical Development of Oxadiazole-Thiophene-Acetamide Hybrids

The integration of 1,3,4-oxadiazole, thiophene, and acetamide motifs represents a strategic evolution in medicinal chemistry. Early work on 1,3,4-oxadiazoles dates to the 1950s, with their antimicrobial and antitumor properties driving interest. Thiophene derivatives gained prominence in the 1980s due to their metabolic stability and electronic properties, particularly in CNS and anticancer agents. The fusion of these scaffolds with acetamide groups emerged in the 2000s, leveraging hydrogen-bonding capabilities for enhanced target engagement. For example, Qian-Ru Du et al. demonstrated that thioether-linked oxadiazole-thiophene hybrids inhibit thymidylate synthase (IC~50~ = 0.62 μM), validating this structural approach.

Significance in Medicinal Chemistry Research

This compound exemplifies three key trends:

  • Multitarget Drug Design : The 1,3,4-oxadiazole core inhibits enzymes like EGFR and Src, while the thiophene moiety modulates electron-rich interactions with hydrophobic enzyme pockets.
  • Bioisosteric Replacement : The acetamide group serves as a bioisostere for ester or carboxylic acid functionalities, improving metabolic stability compared to earlier analogs.
  • Synergistic Pharmacophores : Hybridization amplifies bioactivity, as seen in compound 8v (IC~50~ = 1.95 μM against leukemia cells), which shares structural similarities.
Structural Feature Role in Bioactivity Example from Literature
1,3,4-Oxadiazole ring Enzyme inhibition (e.g., EGFR, thymidylate synthase) IC~50~ = 0.24 μM for EGFR
3-Methylthiophen-2-yl group Enhanced lipophilicity and π-π stacking 20% IL-6 inhibition
N-(2,5-Dimethoxyphenyl)methyl Solubility and target selectivity Improved pharmacokinetics in analogs

Molecular Design Rationale

The compound’s architecture reflects deliberate optimization:

  • 1,3,4-Oxadiazole Core : Chosen for its planar structure and capacity to mimic peptide bonds, facilitating interactions with ATP-binding sites.
  • Thiophene Substituent : The 3-methyl group on thiophen-2-yl enhances metabolic stability while the sulfur atom participates in hydrophobic interactions.
  • Acetamide Linker : Bridges aromatic systems, introducing conformational flexibility critical for binding diverse targets.
  • 2,5-Dimethoxybenzyl Group : Methoxy groups improve solubility and enable hydrogen bonding with residues like Asp831 in EGFR.

Research Landscape and Scientific Context

Current studies position this compound within two paradigms:

  • Anticancer Drug Discovery : Analogous hybrids inhibit STAT3 activation (20% of control), a pathway implicated in leukemia and solid tumors.
  • Enzyme-Targeted Therapies : The oxadiazole-thiophene scaffold shows affinity for bacterial thymidylate synthase (IC~50~ = 0.47 μM), suggesting antimicrobial potential.

Recent synthetic advances, such as DCC/nitro-HOBt-mediated peptide coupling, enable efficient production of related analogs. However, challenges persist in optimizing bioavailability, as the compound’s molecular weight (373.4 g/mol) approaches Lipinski’s rule-of-five thresholds.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-6-7-26-17(11)18-21-20-16(25-18)9-15(22)19-10-12-8-13(23-2)4-5-14(12)24-3/h4-8H,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYJNBOHKNZDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Dimethoxyphenyl Group: This step often involves the use of Friedel-Crafts alkylation or acylation reactions to attach the dimethoxyphenyl group to the oxadiazole-thiophene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide exhibit significant antitumor properties. The oxadiazole moiety is often associated with anticancer activity due to its ability to interact with cellular targets involved in tumor growth and proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a promising candidate for further development as an antitumor agent .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes this compound a candidate for treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is compared to structurally related acetamides containing 1,3,4-oxadiazole, thiadiazole, or thiazole cores, with variations in substituents impacting key properties:

Compound Core Structure Key Substituents Molar Mass (g/mol) Key Features
Target Compound 1,3,4-Oxadiazole (2,5-Dimethoxyphenyl)methyl; 3-methylthiophen-2-yl ~354.4* Enhanced electron density from methoxy groups; thiophene improves lipophilicity
2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 1,3,4-Oxadiazole Chloroacetamide; 3-methylthiophen-2-yl 257.7 Higher reactivity due to chloro group; reduced steric bulk
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl ~293.3* Symmetric methoxy substitution; potential for improved crystallinity
N-[5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole 4-Ethoxy-3,5-dimethoxyphenyl 323.37 Sulfur atom increases lipophilicity; ethoxy group adds steric hindrance
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2,6-Dichlorophenyl 275.16 Dichloro substitution enhances electrophilicity; thiazole improves coordination

*Calculated based on molecular formula.

Key Structural Insights:

  • Methoxy vs. Chloro Substituents : Methoxy groups (e.g., in the target compound and ) donate electrons, improving solubility in polar solvents and enhancing hydrogen-bonding interactions. In contrast, chloro substituents () increase lipophilicity and reactivity .
  • Thiophene vs. Phenyl Rings : The 3-methylthiophene in the target compound introduces sulfur-mediated hydrophobic interactions, whereas phenyl derivatives (e.g., ) rely on π-π stacking .
  • Oxadiazole vs. Thiadiazole/Thiazole Cores : Oxadiazoles are more electronegative, favoring dipole interactions, while thiadiazoles/thiazoles () offer sulfur atoms for metal coordination .

Physicochemical Properties

  • Lipophilicity : The target compound’s methoxy and thiophene groups likely result in moderate lipophilicity (logP ~2.5–3.0*), higher than chloro-substituted analogs (logP ~2.0 for ) but lower than ethoxy-containing derivatives (logP ~3.5 for ) .
  • Solubility: Methoxy groups improve aqueous solubility compared to non-polar substituents (e.g., dichlorophenyl in ) but less than sulfonamide derivatives () .
  • pKa : Predicted pKa of ~9.8 (similar to ’s 9.82) due to the oxadiazole’s weakly basic nitrogen .

Biological Activity

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS Number: 1286711-60-1) is a complex organic compound that has gained attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Molecular Characteristics

The molecular formula of this compound is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S with a molecular weight of 373.4 g/mol. The compound features several functional groups, including a dimethoxyphenyl group, a thiophene ring, and an oxadiazole moiety, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₄S
Molecular Weight373.4 g/mol
CAS Number1286711-60-1

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxadiazole Ring : Cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
  • Introduction of the Thiophene Ring : Utilization of cross-coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Dimethoxyphenyl Group : Often achieved through Friedel-Crafts alkylation or acylation reactions.

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluating the compound's antimicrobial activity reported the following Minimum Inhibitory Concentrations (MICs):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been explored for its potential anticancer properties. In vitro studies on various cancer cell lines demonstrated significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent experiment assessing cytotoxicity against A549 lung cancer cells:

CompoundIC50 (µM)
N-[...]-acetamide11.20
Control (Doxorubicin)0.50

The IC50 value indicates that the compound exhibits promising anticancer activity comparable to established chemotherapeutics.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The oxadiazole and thiophene moieties may play critical roles in these interactions by facilitating binding to target proteins.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-substituted acetamides with 1,3,4-oxadiazole moieties?

Answer:
The synthesis typically involves chloroacetylation followed by nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 5-(substituted)oxadiazole intermediates with chloroacetyl chloride in the presence of triethylamine under reflux (4–6 hours, monitored by TLC) to form chloroacetamide intermediates .
  • Step 2: Couple the intermediate with a substituted benzylamine (e.g., 2,5-dimethoxyphenylmethylamine) using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at room temperature. Reaction completion is confirmed via TLC, followed by precipitation in water and recrystallization .
    Key considerations: Optimize molar ratios (typically 1:1.5 for amine:chloroacetyl chloride) and solvent choice to minimize side products .

Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?

Answer:
A multi-technique approach is critical:

  • IR spectroscopy: Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, C-O-C stretch for oxadiazole at ~1250–1150 cm⁻¹) .
  • ¹H/¹³C NMR: Confirm substitution patterns. For example, the 2,5-dimethoxyphenyl group shows singlet peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons split due to substituents (δ 6.9–7.5 ppm). The oxadiazole C=CH proton appears as a singlet (~δ 8.1 ppm) .
  • Mass spectrometry (MS): Validate molecular weight (e.g., [M+1]⁺ peak at m/z 430.2 for analogous compounds) .
  • Elemental analysis: Ensure purity by matching calculated vs. found C/H/N percentages (e.g., ±0.3% deviation acceptable) .

Advanced: How can computational methods improve reaction design for this compound?

Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable conditions. For example:

  • Use reaction path search algorithms (e.g., GRRM) to model intermediates and optimize solvent/base combinations .
  • Information science integration: Apply machine learning to screen reaction databases for analogous oxadiazole-acetamide syntheses, reducing trial-and-error experimentation .
    Case study: ICReDD’s workflow reduced reaction optimization time by 40% for similar heterocyclic systems by coupling computational predictions with high-throughput experimentation .

Advanced: How to resolve contradictions between experimental and theoretical spectral data?

Answer:
Contradictions (e.g., NMR shifts or elemental analysis mismatches) require systematic troubleshooting:

  • Purity assessment: Recheck via HPLC (C18 column, acetonitrile/water gradient) or TLC (hexane:ethyl acetate, 7:3) to rule out impurities .
  • Isotope effects: For MS, verify isotopic patterns (e.g., bromine or sulfur isotopes) to confirm molecular ion assignments .
  • Dynamic effects in NMR: Variable-temperature NMR can resolve overlapping peaks caused by conformational exchange (e.g., rotamers in acetamide groups) .
  • Alternative synthesis routes: If discrepancies persist, consider modifying reaction conditions (e.g., lower temperature to prevent decomposition) .

Advanced: What strategies are used to evaluate bioactivity against therapeutic targets?

Answer:
Stepwise screening:

  • In vitro assays: Test enzyme inhibition (e.g., α-glucosidase for hypoglycemic activity) at concentrations 1–100 µM. Use positive controls (e.g., acarbose) and measure IC₅₀ values .
  • Cellular models: Assess cytotoxicity (MTT assay) and uptake efficiency in relevant cell lines (e.g., HepG2 for metabolic studies) .
  • In vivo models: For hypoglycemic studies, administer 10–50 mg/kg doses to diabetic mice and monitor blood glucose levels over 24 hours .
    SAR guidance: Modify substituents (e.g., methoxy vs. nitro groups on the phenyl ring) to correlate structure with activity. For example, nitro groups may enhance electron-withdrawing effects, altering binding affinity .

Advanced: How to assess stability and degradation under physiological conditions?

Answer:

  • Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the acetamide bond) .
  • Solubility profiling: Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Poor solubility (<0.1 mg/mL) may necessitate formulation with cyclodextrins or liposomes .
  • Plasma stability: Incubate with mouse plasma (37°C, 1–24 hours) and quantify remaining compound using LC-MS/MS. Short half-life (<1 hour) indicates need for prodrug design .

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